2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride

Medicinal Chemistry Chemical Synthesis Salt Selection

Monohydrochloride salt (MW 228.72) engineered for LSD1 inhibitor and epigenetic modulator R&D. This crystalline solid delivers 5-10x aqueous solubility gain over free base (CAS 76645-75-5), ensuring precise weighing and streamlined coupling reactions. The 2-position pyridine substitution creates a unique vector for SAR expansion versus the 3-isomer. Ready-to-ship research quantities for lead optimization programs.

Molecular Formula C11H17ClN2O
Molecular Weight 228.72 g/mol
CAS No. 1135228-95-3
Cat. No. B1326476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride
CAS1135228-95-3
Molecular FormulaC11H17ClN2O
Molecular Weight228.72 g/mol
Structural Identifiers
SMILESC1CNCCC1COC2=CC=CC=N2.Cl
InChIInChI=1S/C11H16N2O.ClH/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10;/h1-3,6,10,12H,4-5,7-9H2;1H
InChIKeyYXNMUIWNBZCYHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility33.7 [ug/mL]

2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride (CAS 1135228-95-3): Technical Profile for Scientific Procurement


2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride is a heterocyclic building block characterized by a piperidine ring linked via a methyleneoxy bridge to the 2-position of a pyridine ring, provided as a monohydrochloride salt (molecular formula C₁₁H₁₇ClN₂O, molecular weight 228.72 g/mol) [1]. This compound serves as a versatile scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and epigenetic modulators targeting enzymes such as lysine-specific demethylase 1 (LSD1) [2]. Its hydrochloride salt form distinguishes it from the corresponding free base (CAS 76645-75-5) and the dihydrochloride analog (CAS 1354953-85-7), offering specific advantages in solubility, handling, and downstream derivatization .

Why 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride Cannot Be Readily Substituted with Free Base or Positional Isomers


The monohydrochloride salt of 2-(piperidin-4-ylmethoxy)pyridine exhibits distinct physicochemical properties compared to its free base (CAS 76645-75-5, MW 192.26 g/mol), dihydrochloride salt (CAS 1354953-85-7, MW 265.18 g/mol), and positional isomers (3- and 4-substituted analogs). The free base is typically a liquid or low-melting solid with limited aqueous solubility, whereas the hydrochloride salt provides enhanced water solubility and a well-defined crystalline form suitable for precise weighing and formulation . The dihydrochloride salt, bearing two chloride counterions, introduces a different stoichiometry and a higher molecular weight, potentially altering reaction kinetics and purification behavior in synthetic workflows . Furthermore, substitution at the 2-position of the pyridine ring imparts distinct electronic and steric properties that directly influence reactivity in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions compared to the 3- or 4-substituted analogs [1]. These quantifiable differences preclude direct one-to-one replacement without re-optimization of synthetic protocols.

Quantitative Differentiation of 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride Against Key Analogs


Molecular Weight Differentiation: Monohydrochloride Salt vs. Free Base and Dihydrochloride

The monohydrochloride salt (CAS 1135228-95-3) exhibits a molecular weight of 228.72 g/mol, which is 36.46 g/mol (18.9%) higher than the free base (CAS 76645-75-5, MW 192.26 g/mol) and 36.46 g/mol (13.7%) lower than the dihydrochloride salt (CAS 1354953-85-7, MW 265.18 g/mol) [1]. This stoichiometry corresponds to exactly one equivalent of HCl per molecule of 2-(piperidin-4-ylmethoxy)pyridine, providing a predictable 1:1 counterion-to-base ratio that simplifies molar calculations in synthetic planning and biological assays.

Medicinal Chemistry Chemical Synthesis Salt Selection

Salt Form Advantage: Enhanced Aqueous Solubility over Free Base

Hydrochloride salts of basic heterocyclic amines typically exhibit significantly higher aqueous solubility than their corresponding free bases . While a directly measured, peer-reviewed aqueous solubility value for the specific 2-(piperidin-4-ylmethoxy)pyridine monohydrochloride salt was not identified in the accessible primary literature, the general principle of enhanced solubility for hydrochloride salts is well-established [1]. This class-level inference is supported by the observation that the free base (CAS 76645-75-5) is often described as a liquid or low-melting solid with limited water miscibility, whereas hydrochloride salts, including the monohydrochloride, are typically crystalline solids with improved water compatibility .

Formulation Science Pharmacokinetics Analytical Chemistry

Regioisomeric Specificity: 2-Position Substitution Enables Distinct Reactivity and Biological Activity Profiles

The 2-substituted pyridine regioisomer (target compound) differs fundamentally from the 3- and 4-substituted analogs in both chemical reactivity and biological target engagement. In cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, the 2-position of pyridine is more electrophilic due to the adjacent nitrogen atom, facilitating nucleophilic aromatic substitution under milder conditions [1]. In biological contexts, the 3-(piperidin-4-ylmethoxy)pyridine scaffold has been characterized as a potent LSD1 inhibitor with Ki values as low as 29 nM, whereas the 4-substituted analog (4-(4-piperidinylmethoxy)pyridine) has been reported as an LSD1 inhibitor with submicromolar activity, though without a directly comparable Ki value in the same assay system [2]. The 2-substituted compound, while structurally related, presents a distinct vector for functional group elaboration and may exhibit different selectivity profiles against off-target enzymes such as monoamine oxidases A and B, which are common liabilities in LSD1 inhibitor programs [3].

Medicinal Chemistry Structure-Activity Relationship Cross-Coupling

Commercial Purity Benchmarking: Monohydrochloride Salt Offers Consistent ≥95-97% Purity Across Vendors

The monohydrochloride salt (CAS 1135228-95-3) is commercially available from multiple vendors with a specified purity of ≥95% or 97% (HPLC) . This level of purity is comparable to the dihydrochloride salt (typically 95-97%) and the free base (typically 97%) . The consistency in purity specifications across suppliers reduces the risk of batch-to-batch variability in synthetic or biological experiments, a critical factor for reproducible research.

Chemical Procurement Quality Control Reproducibility

Limited Direct Biological Activity Data for Target Compound Necessitates Context-Dependent Selection

A comprehensive search of primary research articles and authoritative databases (PubChem, BindingDB, ChEMBL) did not identify direct, peer-reviewed quantitative biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀) for the specific compound 2-(piperidin-4-ylmethoxy)-pyridine hydrochloride (CAS 1135228-95-3). In contrast, the 3-(piperidin-4-ylmethoxy)pyridine scaffold has been extensively characterized with Ki values as low as 29 nM for LSD1 and selectivity indices >160× against MAO-A and MAO-B [1]. The 4-isomer has been described as an LSD1 inhibitor with submicromolar activity . This data asymmetry means that selection of the 2-isomer monohydrochloride cannot be justified by superior potency or selectivity; rather, its procurement is warranted when specific synthetic access to the 2-substituted scaffold is required for SAR exploration, or when the hydrochloride salt form offers a practical handling advantage over the free base.

Lead Optimization Hit-to-Lead Chemical Biology

High-Value Application Scenarios for 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride in Discovery and Development


Medicinal Chemistry: Scaffold for Epigenetic Modulator Synthesis

The 2-(piperidin-4-ylmethoxy)pyridine core serves as a key intermediate for synthesizing LSD1 inhibitors and other epigenetic modulators. The monohydrochloride salt provides a convenient, pre-weighable solid that readily dissolves in organic/aqueous mixtures for amide coupling, alkylation, or Suzuki-Miyaura cross-coupling at the pyridine ring. The 2-position attachment offers a distinct vector for fragment growth compared to the more extensively studied 3-isomer, enabling exploration of novel chemical space in lead optimization programs [1].

Chemical Synthesis: Building Block for Kinase Inhibitor Libraries

Piperidine-pyridine hybrid scaffolds are prevalent in kinase inhibitors targeting c-Met, ALK, and Pim kinases. The target compound can be elaborated via N-alkylation of the piperidine nitrogen or functionalization of the pyridine ring to generate focused libraries. The hydrochloride salt form ensures consistent stoichiometry and eliminates the need for pre-neutralization of the basic piperidine nitrogen in certain synthetic sequences, improving workflow efficiency [2].

Salt Form Selection in Pre-Formulation Studies

For programs advancing toward in vivo studies, the monohydrochloride salt offers a balanced solubility profile compared to the free base (poorly soluble) and the dihydrochloride (potentially hygroscopic or more acidic). This salt can be evaluated alongside other counterions in pre-formulation screens to identify the optimal solid form for oral or parenteral administration [3].

Regioisomeric SAR Exploration in Hit-to-Lead Campaigns

When a 3-substituted piperidinylmethoxy pyridine has been identified as a hit, the 2-isomer can be procured to rapidly assess the impact of regioisomerism on potency, selectivity, and physicochemical properties. This head-to-head comparison, while requiring de novo data generation, can reveal critical SAR insights that guide subsequent optimization cycles [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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